B1168473 [2H2]GIBBERELLIN A1 CAS No. 120396-35-2

[2H2]GIBBERELLIN A1

Cat. No.: B1168473
CAS No.: 120396-35-2
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Description

[2H2]Gibberellin A1 is a deuterated form of Gibberellin A1, a type of gibberellin, which is a class of tetracyclic diterpenoid phytohormones. Gibberellins play crucial roles in regulating various aspects of plant growth and development, including seed germination, stem elongation, leaf expansion, pollen maturation, and the development of flowers, fruits, and seeds . The deuterated form, this compound, is often used in scientific research to study the metabolism and function of gibberellins in plants.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2H2]Gibberellin A1 typically involves the incorporation of deuterium atoms into the gibberellin A1 molecule. This can be achieved through various synthetic routes, including the use of deuterated precursors or the exchange of hydrogen atoms with deuterium in the presence of deuterium oxide (D2O). The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to facilitate the incorporation of deuterium .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using deuterated precursors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

[2H2]Gibberellin A1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can produce different oxidized derivatives, while reduction can yield reduced forms of the compound .

Scientific Research Applications

[2H2]Gibberellin A1 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of [2H2]Gibberellin A1 involves its interaction with specific molecular targets and pathways in plants. Gibberellins, including this compound, bind to gibberellin receptors, leading to the degradation of DELLA proteins, which are growth repressors. This degradation promotes plant growth by allowing the expression of growth-related genes . The pathways involved include the gibberellin signaling pathway, which regulates various physiological processes in plants .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to [2H2]Gibberellin A1 include other gibberellins such as:

Uniqueness

This compound is unique due to the incorporation of deuterium atoms, which makes it a valuable tool in scientific research. The deuterium atoms provide a distinct isotopic signature, allowing researchers to trace the compound’s metabolic pathways and study its interactions in detail .

Properties

CAS No.

120396-35-2

Molecular Weight

0

Synonyms

[2H2]GIBBERELLIN A1

Origin of Product

United States
Customer
Q & A

Q1: How do Azospirillum bacteria utilize [2H2]Gibberellin A20 to produce [2H2]Gibberellin A1, and what is the significance of this conversion in plant growth?

A1: Research demonstrates that Azospirillum lipoferum and Azospirillum brasilense can convert [17,17-2H2]Gibberellin A20 ([2H2]GA20) to [17,17-2H2]Gibberellin A1 ([2H2]GA1) in vivo [, ]. This conversion is significant because Gibberellin A1 (GA1) is a bioactive form of gibberellin, a class of plant hormones crucial for growth and development. The bacteria perform this conversion through a 3β-hydroxylation process, likely utilizing a 2-oxoglutarate-dependent dioxygenase enzyme similar to those found in plants []. This finding highlights the potential role of Azospirillum spp. in promoting plant growth by contributing to the biosynthesis of active gibberellins.

Q2: What experimental evidence supports the involvement of a 2-oxoglutarate-dependent dioxygenase enzyme in the bacterial conversion of [2H2]GA20 to [2H2]GA1?

A2: Researchers observed that adding prohexadione-calcium, an inhibitor of 2-oxoglutarate-dependent dioxygenases involved in gibberellin biosynthesis, to the culture medium prevented the conversion of [2H2]GA20 to [2H2]GA1 by Azospirillum []. This observation strongly suggests that the bacterial enzyme responsible for this conversion is also a 2-oxoglutarate-dependent dioxygenase.

Q3: Aside from [2H2]GA20 conversion, what other mechanisms related to gibberellins might contribute to the plant growth-promoting effects of Azospirillum?

A3: Research indicates that Azospirillum lipoferum can hydrolyze [17,17-2H2]gibberellin A20-glucoside and [17,17-2H2]gibberellin A20-glucosyl ester []. This finding suggests that Azospirillum may influence plant growth by regulating the levels of conjugated (inactive) and free (active) forms of gibberellins, contributing to the overall balance of these hormones within the plant. This mechanism, alongside the direct conversion of [2H2]GA20 to [2H2]GA1, emphasizes the multifaceted role of Azospirillum in modulating gibberellin activity and, consequently, plant growth.

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